
2,4,4-Trimethylpentan-1-ol
Overview
Description
2,4,4-Trimethylpentan-1-ol (CAS: 16325-63-6) is a branched primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.228 g/mol . Key physicochemical properties include:
- Density: 0.821 g/cm³
- Boiling Point: 169.3°C at 760 mmHg
- Melting Point: -61.15°C (estimated)
- Flash Point: 60°C
- Vapor Pressure: 0.502 mmHg at 25°C .
This compound is notable for its role in fermentation processes, particularly in enhancing the aroma of composite fruit and vegetable wines. It contributes floral, fruity, and creamy notes, as identified in PCA analyses of fermented carrot-pomegranate beverages . Additionally, it is recognized as a urinary metabolite in male rats exposed to nephrotoxic hydrocarbons, though its direct toxicological mechanisms remain under investigation .
Preparation Methods
2,4,4-Trimethyl-1-pentanol can be synthesized through various methods:
Reaction of Pentanal with Methylating Agents: This method involves the reaction of pentanal with methylating agents to produce 2,4,4-trimethyl-1-pentanol.
Grignard Reaction: Another common method is the reaction of pentanoic acid esters with Grignard reagents.
Industrial production methods typically involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4,4-Trimethyl-1-pentanol undergoes several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Industrial Applications
2,4,4-Trimethylpentan-1-ol is primarily utilized in the following industrial applications:
Solvent in Chemical Reactions
- It serves as an effective solvent in various chemical reactions due to its favorable properties that enhance solubility and reactivity.
Production of Coatings and Adhesives
- The compound is used in formulating coatings and adhesives because of its solvent properties that aid in achieving desired viscosity and drying times.
Ink Production
- It is also employed in the production of inks where its solubility characteristics improve the flow and application of ink formulations.
Scientific Research Applications
In scientific research, this compound has been applied in several key areas:
Biochemical Studies
- The compound is used to investigate the effects of alcohols on biological systems. For instance, it has been studied for its role as a metabolite of 2,2,4-trimethylpentane in various biochemical pathways.
Analytical Chemistry
- Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify and quantify this compound in complex mixtures . This technique is vital for analyzing environmental samples where the compound may be present.
Environmental Studies
- Research has indicated that it can undergo atmospheric photooxidation, suggesting potential environmental impacts . Understanding its degradation pathways is essential for assessing its ecological footprint.
Case Studies
Several case studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 2,4,4-trimethyl-1-pentanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
2,2,4-Trimethylpentan-1-ol (CAS: 540-84-1)
- Molecular Formula : C₈H₁₈O
- Key Properties: Boiling Point: ~168–169°C (similar to 2,4,4-isomer) Toxicity: Moderate skin/eye irritant; induces neurotoxic effects (somnolence, ataxia) in rats and rabbits .
3-Methyl-1-pentanol (CAS: 589-35-5)
- Molecular Formula : C₆H₁₄O
- Key Properties: Lower molecular weight (100.16 g/mol) and simpler branching.
Complex Branched Alcohols
2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol (CAS: 36400-98-3)
- Molecular Formula : C₁₈H₃₈O
- Key Properties: High molecular weight (262.5 g/mol) and extreme branching.
Cyclic Alcohols
1-Methylcyclopentanol (CAS: 1462-03-9)
- Molecular Formula : C₆H₁₂O
- Safety: Limited toxicity data; structurally distinct from linear analogs .
Comparative Data Table
Key Research Findings
Flavor Contributions : this compound is a critical aroma component in fermented beverages, contributing to complex floral and fruity profiles. Its isomer (2,2,4-trimethylpentan-1-ol) lacks documented flavor roles .
2,2,4-Trimethylpentan-1-ol exhibits acute neurotoxicity in animal models .
Structural Impact on Properties : Increased branching (e.g., C₁₈H₃₈O derivative) correlates with higher molecular weight and industrial utility but reduced volatility and flavor relevance .
Biological Activity
2,4,4-Trimethylpentan-1-ol, also known as iso-octanol, is an organic compound with the molecular formula and a molecular weight of approximately 130.23 g/mol. It has garnered attention due to its potential biological activities and applications in various fields, including chemistry, biology, and industry. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 130.23 g/mol
- Boiling Point : 168-169°C
- Density : 0.818 g/mL at 25°C
This compound is primarily recognized as a metabolite of 2,2,4-trimethylpentane. Its biological activity may stem from its structural characteristics, which allow it to interact with various biological targets similarly to other alcohols. The compound's hydroxyl group is crucial for its reactivity and interaction with biological systems.
Biochemical Pathways
The compound is involved in several metabolic pathways:
- Alcohol Metabolism : It can undergo oxidation reactions to form corresponding ketones or aldehydes.
- Substitution Reactions : The hydroxyl group can be substituted by other functional groups in biochemical processes.
Biological Activity and Applications
Research indicates that this compound has several biological activities:
1. Pharmacological Potential
Recent studies have identified the compound in natural sources such as Pratia begonifolia, suggesting potential pharmacological properties that warrant further investigation. Its presence in traditional medicine highlights its possible therapeutic applications.
2. Toxicological Studies
Toxicological assessments have demonstrated that this compound exhibits low toxicity levels in various biological models. In vitro studies suggest that it does not significantly affect cell viability at low concentrations .
3. Solvent Properties
Due to its solvent characteristics, this compound is widely used in industrial applications such as coatings and adhesives. Its ability to dissolve a variety of substances makes it valuable in chemical synthesis and research settings .
Case Studies
Several studies have explored the biological effects of this compound:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,4,4-Trimethylpentan-1-ol relevant to experimental design?
The compound's physicochemical properties are critical for experimental reproducibility:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₈O | |
Molecular Weight | 130.228 g/mol | |
Boiling Point | 168–169°C | |
Density | Not reported | — |
LogP (Hydrophobicity) | ~3.1 (estimated)¹ |
Methodological Note: For solubility studies, use logP to predict partitioning behavior in biphasic systems. Boiling point data is essential for distillation purification. The absence of density values in the literature necessitates experimental determination via pycnometry or gravimetric analysis .
Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile separation and structural confirmation using fragmentation patterns. Calibrate with pure standards .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve stereochemical ambiguities, particularly for branched tertiary alcohols .
- High-Performance Liquid Chromatography (HPLC) : Optimize with C18 columns and UV detection at 210 nm for non-volatile derivatives .
Methodological Note: For fermentation matrices (e.g., in aroma studies), employ headspace GC-MS to isolate volatile fractions and avoid matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data for this compound?
Contradictions often arise from impurities or methodological variability. Strategies include:
- Cross-Validation : Compare data across independent studies (e.g., boiling point in vs. ).
- Purity Assessment : Use NMR or elemental analysis to verify sample integrity before measurement.
- Standardized Protocols : Adopt IUPAC guidelines for property determination (e.g., ASTM methods for boiling point) .
- Meta-Analysis : Statistically aggregate data from multiple sources to identify outliers .
Q. What role does this compound play in the formation of flavor compounds during fermentation processes?
In composite fruit/vegetable wine fermentation, the compound contributes to alcohol flavor profiles, with its relative concentration increasing post-fermentation. It likely acts as a precursor for esters (e.g., propionic acid derivatives) under enzymatic catalysis. Researchers should monitor its kinetics using time-resolved GC-MS and correlate with sensory evaluation panels .
Q. What safety considerations are critical when handling this compound in high-temperature reactions?
- Thermal Stability : No flash point data is available, but analogous tertiary alcohols decompose above 200°C, releasing CO/CO₂. Use inert atmospheres (N₂/Ar) for high-temperature reactions .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as vapors may irritate respiratory systems .
Q. Methodological Gaps and Recommendations
- Synthesis Protocols : No direct synthesis methods are described in the provided evidence. Researchers may adapt Grignard reactions (e.g., ketone + organomagnesium reagent) or catalytic hydrogenation, followed by NMR validation .
- Ecotoxicology Data : Environmental fate and toxicity studies are absent. Prioritize OECD 301/302 tests for biodegradation and aquatic toxicity .
¹ Estimated using analogous compounds in ; experimental validation required.
Properties
IUPAC Name |
2,4,4-trimethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRVRWHPZZOTIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311590 | |
Record name | 2,4,4-Trimethyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-63-6 | |
Record name | 2,4,4-Trimethyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16325-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4-Trimethylpentan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16325-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,4-Trimethyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4-trimethylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.